REACTION_SMILES
|
[C:8](=[O:9])([O-:10])[O-:11].[CH3:1][N:2]([CH2:3][CH2:4][CH2:5][NH2:6])[CH3:7].[F:14][c:15]1[cH:16][cH:17][c:18]([N+:21](=[O:22])[O-:23])[cH:19][cH:20]1.[K+:12].[K+:13]>>[CH3:1][N:2]([CH2:3][CH2:4][CH2:5][NH:6][c:15]1[cH:16][cH:17][c:18]([N+:21](=[O:22])[O-:23])[cH:19][cH:20]1)[CH3:7]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCNc1ccc([N+](=O)[O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |